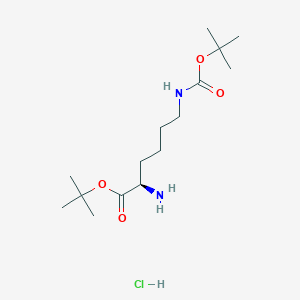

H-D-Lys(boc)-otbu hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBPQINFXPIRBX-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201007-86-5 | |

| Record name | D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201007-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

H-D-Lys(Boc)-OtBu HCl: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of H-D-Lys(Boc)-OtBu HCl (CAS Number: 201007-86-5), a critical building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines the key physicochemical characteristics and provides a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Core Chemical Properties and Structure

This compound, also known by its IUPAC name tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride, is a derivative of the amino acid D-lysine.[1] Both the α-amino group and the ε-amino group of the lysine side chain are protected with tert-butyloxycarbonyl (Boc) and a tert-butyl (OtBu) ester, respectively. This dual protection strategy makes it a valuable reagent in peptide synthesis. The compound is typically a white powder and should be stored in an inert atmosphere at temperatures between 2-8°C.[2]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 201007-86-5 | [1][2][3][4] |

| Molecular Formula | C₁₅H₃₁ClN₂O₄ | [1][2][3][4] |

| Molecular Weight | 338.87 g/mol | [1][2][3][4] |

| Appearance | White powder | [2] |

| Melting Point | Not available | [5] |

| Solubility | Not available in water | [5] |

| Storage | 2-8°C, inert atmosphere | [2] |

Structural Information

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | [1] |

| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--N.Cl | [1][4] |

| InChI | InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 | [1] |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The Boc protecting group on the α-amino group is acid-labile, while the OtBu protecting group on the side chain is also removed under acidic conditions, typically with a stronger acid at the final cleavage step.

The following is a generalized experimental protocol for the incorporation of this compound into a growing peptide chain using a Boc-SPPS strategy.

Materials and Reagents

-

This compound

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Piperidine (for Fmoc-SPPS)

-

Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)

Step-by-Step Coupling Procedure

-

Resin Swelling and Preparation: The solid support resin is swelled in an appropriate solvent, typically DMF or DCM, for 30-60 minutes. If the synthesis starts from a pre-loaded resin, the N-terminal Boc group of the resin-bound amino acid is removed.

-

Boc Deprotection: The Boc protecting group from the N-terminus of the growing peptide chain attached to the resin is removed by treatment with a solution of TFA in DCM (typically 25-50%). This reaction is usually carried out for 20-30 minutes. The resin is then washed thoroughly with DCM and DMF to remove excess acid and byproducts.

-

Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine by washing with a solution of a hindered base, such as 10% DIEA in DMF. This step is crucial for the subsequent coupling reaction. The resin is again washed with DMF to remove excess base.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) is dissolved in DMF. The hydrochloride is neutralized by the addition of DIEA (1 equivalent).

-

A coupling reagent (e.g., HBTU, 2-4 equivalents) and an additional amount of DIEA (to maintain basic conditions) are added to the amino acid solution to pre-activate it for 1-2 minutes.

-

This activated amino acid solution is then added to the resin with the free N-terminal amine. The coupling reaction is allowed to proceed for 1-2 hours with agitation.

-

The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove unreacted reagents and byproducts.

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Final Cleavage

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the D-lysine residue) are removed. In Boc-SPPS, this is typically achieved by treating the peptide-resin with a strong acid such as anhydrous hydrogen fluoride (HF). Alternatively, a less hazardous cleavage cocktail containing a high concentration of TFA along with scavengers (e.g., triisopropylsilane, water, and thioanisole) can be used to prevent side reactions.

Visualizing the Workflow

The role of this compound in the broader context of solid-phase peptide synthesis is illustrated in the following workflow diagram.

References

- 1. This compound | C15H31ClN2O4 | CID 56777341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 201007-86-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. capotchem.cn [capotchem.cn]

The Strategic Incorporation of D-Lysine in Peptide Synthesis: A Technical Guide to H-D-Lys(Boc)-OtBu HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide research and drug development, the use of non-natural amino acids is a critical strategy for enhancing therapeutic potential. D-amino acids, the enantiomers of their naturally occurring L-counterparts, are of particular interest. Their incorporation into peptide sequences can confer remarkable resistance to proteolytic degradation, thereby increasing in vivo half-life, and can modulate biological activity, often leading to improved selectivity and reduced cytotoxicity.

This technical guide focuses on H-D-Lys(Boc)-OtBu HCl, a strategically protected derivative of D-lysine. With its α-amino group available for coupling and its side-chain amine and C-terminal carboxyl group masked by acid-labile tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) groups respectively, this reagent is a versatile building block for both solid-phase and solution-phase peptide synthesis. This document provides an in-depth overview of its applications, detailed experimental protocols, and the underlying chemical principles governing its use.

Core Applications in Research

The primary utility of this compound lies in its role as a foundational building block for peptides where a C-terminal D-lysine is desired, or as a starting point for solution-phase fragment synthesis. The incorporation of D-lysine is particularly prevalent in the development of:

-

Antimicrobial Peptides (AMPs): Introducing D-lysine can disrupt the amphipathic secondary structures of AMPs. This often results in a more pronounced reduction in toxicity to eukaryotic cells than in antimicrobial activity, leading to a significantly improved therapeutic index. Furthermore, the presence of D-amino acids renders the peptide less susceptible to degradation by proteases.[1][2]

-

Enzyme Inhibitors and Receptor Ligands: The altered stereochemistry of a D-amino acid can lead to unique binding conformations, enabling the design of more potent and selective inhibitors or ligands.

-

Peptide-based Biomaterials: The enhanced stability conferred by D-amino acids is advantageous in the design of hydrogels and other biomaterials with longer functional lifespans.

Physicochemical Properties

A clear understanding of the properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Chemical Name | tert-butyl (2R)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride |

| Synonyms | H-D-Lys(Boc)-OtBu hydrochloride, Nε-Boc-D-lysine tert-butyl ester hydrochloride |

| Molecular Formula | C₁₅H₃₁ClN₂O₄ |

| Molecular Weight | 338.87 g/mol |

| CAS Number | 201007-86-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, and alcohols |

| Storage Conditions | Store at 2-8°C in a dry, inert atmosphere |

Experimental Protocols

The utility of this compound is demonstrated in its application in both solid-phase and solution-phase peptide synthesis. Below are detailed, representative protocols.

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin (for SPPS)

This protocol outlines the immobilization of the D-lysine derivative to a highly acid-labile resin, which is ideal for preparing C-terminally protected peptide fragments.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g loading)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Fritted reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in DCM (10 mL/g resin) in the reaction vessel for 30 minutes.

-

Amino Acid Preparation: In a separate flask, dissolve this compound (1.5 eq) in DCM (5 mL). Add DIPEA (3.5 eq) and stir for 5 minutes to neutralize the hydrochloride salt and generate the free amine.

-

Coupling: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture on a shaker for 2-4 hours at room temperature.

-

Capping: To cap any unreacted trityl chloride sites, add methanol (1 mL/g resin) to the vessel and agitate for 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Drying: Dry the resin under high vacuum for several hours. The loading of the first amino acid can be determined by gravimetric analysis or by Fmoc-quantification after coupling the next, Fmoc-protected amino acid.

Logical Workflow for Attaching this compound to Resin

Caption: Workflow for immobilizing this compound onto 2-chlorotrityl chloride resin.

Protocol 2: Solution-Phase Synthesis of a Dipeptide

This protocol details the use of this compound as the amine component in the synthesis of a dipeptide, for instance, Fmoc-Ala-D-Lys(Boc)-OtBu.

Materials:

-

This compound

-

Fmoc-L-Ala-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous MgSO₄

Procedure:

-

Amine Neutralization: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine.

-

Carboxylic Acid Activation: In a separate flask, dissolve Fmoc-L-Ala-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature to pre-activate the amino acid.

-

Coupling: Add the activated Fmoc-L-Ala-OH solution to the free amine solution from step 1. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide.

Quantitative Data Summary

While specific, head-to-head comparative data for this compound is not extensively published, the following table provides expected performance metrics based on data for structurally similar amino acids in standard synthesis protocols. Coupling efficiency can be influenced by the steric hindrance of both the incoming amino acid and the N-terminus of the peptide chain.

| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis | Notes |

| Typical Coupling Time | 1 - 4 hours | 2 - 6 hours | Longer times may be required for sterically hindered partners. Monitoring by Kaiser test (SPPS) or TLC/LC-MS (solution) is recommended. |

| Coupling Reagents | HBTU/DIPEA, HATU/DIPEA | HATU/DIPEA, DCC/HOBt | HATU is often preferred for sterically hindered couplings to minimize racemization and improve yields. |

| Expected Yield | >95% (per step) | 70 - 90% (isolated) | Yields in solution-phase are post-purification and thus typically lower than per-step yields in SPPS. |

| Purity (Crude) | Variable (sequence dependent) | >80% | Crude purity in SPPS is highly dependent on the length and sequence of the peptide. |

Deprotection Strategies

The Boc and OtBu protecting groups are designed for removal under acidic conditions. This orthogonality to the base-labile Fmoc group is the cornerstone of modern peptide synthesis.

Final Cleavage and Deprotection in SPPS

After chain elongation is complete, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (including the Boc and OtBu on the D-lysine) are removed simultaneously.

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

The peptide-resin is washed and dried thoroughly.

-

The cleavage cocktail (10 mL per gram of resin) is added.

-

The mixture is agitated for 2-4 hours at room temperature.

-

The resin is filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.

Mechanism of Action: D-Lysine Containing Antimicrobial Peptides

Peptides synthesized using this compound, particularly AMPs, often exert their effect through direct interaction with and disruption of the bacterial cell membrane. This process is not a classical signaling pathway but a biophysical mechanism. The diagram below illustrates the proposed "carpet" and "toroidal pore" models of membrane disruption.

Models of Antimicrobial Peptide (AMP) Action on Bacterial Membranes

Caption: Proposed mechanisms of bacterial membrane disruption by cationic antimicrobial peptides.

Conclusion

This compound is a valuable and strategic building block for the synthesis of peptides with enhanced therapeutic properties. Its dual Boc and OtBu protection scheme allows for its seamless integration into established solution-phase and solid-phase synthesis workflows. The incorporation of a D-lysine residue is a proven method to increase peptide stability against enzymatic degradation and to fine-tune biological activity, making this reagent particularly relevant for the development of next-generation peptide-based drugs, especially in the field of antimicrobials. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

A Comprehensive Technical Guide to H-D-Lys(Boc)-OtBu HCl: Synonyms and Chemical Identity

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount for the accurate sourcing, application, and documentation of reagents. This guide provides an in-depth overview of the synonyms and the full chemical name for the compound commonly abbreviated as H-D-Lys(Boc)-OtBu HCl.

Full Chemical Name

The systematic and full chemical name for this compound provides an unambiguous description of its molecular structure.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl (2R)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate;hydrochloride [1].

Another descriptive full chemical name is N6-tert-butoxycarbonyl-D-lysine tert-butyl ester hydrochloride [1].

Synonyms and Common Identifiers

In laboratory and commercial settings, this compound is known by a variety of synonyms and abbreviations. These are crucial to recognize for literature review and product identification.

| Type | Identifier | Reference |

| Common Name | This compound | [1][2] |

| H-D-Lys(Boc)-OtBu.HCl | [1][2] | |

| D-Lysine(Boc)-OtBu HCl | [2] | |

| N-epsilon-Boc-D-lysine t-butyl ester hydrochloride | [2] | |

| N-epsilon-t-butoxycarbonyl-D-lysine t-butyl ester hydrochloride | [2] | |

| Ne-Boc-D-lysine tert-butyl ester hydrochloride | [1] | |

| tert-butyl N6-(tert-butoxycarbonyl)-D-lysinate hydrochloride | [1] | |

| Systematic Name | D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | [1] |

| CAS Number | 201007-86-5 | [1][2] |

| Molecular Formula | C15H31ClN2O4 | [1][2] |

Logical Relationship of Chemical Nomenclature

The following diagram illustrates the relationship between the common abbreviation and the full chemical name, breaking down the components of the molecule's name.

References

A Comprehensive Technical Guide to H-D-Lys(Boc)-OtBu HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles and practical applications of H-D-Lys(Boc)-OtBu HCl, a critical building block in modern peptide synthesis. We will delve into its chemical properties, its strategic role in peptide chain elongation, and detailed methodologies for its use, supported by quantitative data and visual workflows.

Core Principles: Understanding the Chemistry of this compound

This compound, or Nα-tert-Butoxycarbonyl-D-lysine tert-butyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid D-lysine. Its structure is strategically modified with two key protecting groups, the tert-butoxycarbonyl (Boc) group and the tert-butyl (OtBu) ester, to facilitate controlled and efficient peptide synthesis.

Chemical Structure:

-

D-Configuration: The "D" designation indicates that this is the D-enantiomer of lysine. The incorporation of D-amino acids into peptide chains is a crucial strategy to enhance proteolytic stability, as proteases are highly specific for L-amino acids[1]. This can significantly increase the in-vivo half-life of peptide-based therapeutics.

-

Boc (tert-Butoxycarbonyl) Group: This group protects the α-amino group of the D-lysine. The Boc group is stable under neutral and basic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA)[2]. This acid lability is a cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS)[2][3].

-

OtBu (tert-butyl) Ester: The OtBu group protects the ε-amino group of the lysine side chain. Similar to the Boc group, the OtBu ester is cleaved under strongly acidic conditions, typically with TFA[4][5]. This property makes it compatible with the widely used Fmoc/tBu orthogonal synthesis strategy, where the Fmoc group is removed by a base and the tBu-based side-chain protecting groups are removed in the final acidic cleavage step[4][5].

-

HCl (Hydrochloride) Salt: The hydrochloride salt improves the stability and handling of the free α-amino group.

The strategic use of these protecting groups is fundamental to preventing unwanted side reactions at the N-terminus and the lysine side chain during peptide bond formation, ensuring the sequential and controlled elongation of the peptide chain[2][5][6].

Data Presentation: Physicochemical Properties and Deprotection Conditions

| Property | Value | Reference |

| Molecular Formula | C15H31ClN2O4 | [7] |

| Molecular Weight | 338.87 g/mol | [7][8] |

| Appearance | White crystalline solid | [9] |

| Solubility | Insoluble in water | [9] |

| Protecting Group | Deprotection Reagent | Typical Conditions | Scavengers |

| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | Triethylsilane, Anisole, Ethanedithiol |

| OtBu | Trifluoroacetic Acid (TFA) | 95% TFA (during final cleavage) | Triisopropylsilane (TIS), Water, Phenol |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the incorporation of a D-lysine residue using Fmoc-D-Lys(Boc)-OH in a standard Fmoc/tBu solid-phase peptide synthesis workflow. This compound is typically used in solution-phase synthesis or for the synthesis of the C-terminal amino acid ester. However, the principles of protection and deprotection are directly applicable.

Protocol 1: Incorporation of Fmoc-D-Lys(Boc)-OH into a Peptide Chain on Solid Support

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

Fmoc-D-Lys(Boc)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Piperidine, ACS grade

-

N,N'-Diisopropylcarbodiimide (DIC), synthesis grade

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt), synthesis grade

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), reagent grade

-

Dithiothreitol (DTT) (optional, as scavenger)

-

Diethyl ether, anhydrous

Experimental Workflow:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of Fmoc-D-Lys(Boc)-OH and 3 equivalents of OxymaPure in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitor the coupling completion using a Kaiser test (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail, for example, TFA/TIS/Water (95:2.5:2.5). The choice of scavengers depends on the peptide sequence[10].

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Visualizing the Process: Workflows and Pathways

Experimental Workflow for SPPS

References

- 1. benchchem.com [benchchem.com]

- 2. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US3780015A - Process for preparing lysine containing peptides - Google Patents [patents.google.com]

- 6. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

H-D-Lys(boc)-otbu hcl stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of H-D-Lys(Boc)-OtBu HCl

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a commonly used protected amino acid derivative in peptide synthesis. Adherence to these guidelines is crucial for ensuring the compound's purity and reactivity, thereby safeguarding the integrity of research and development outcomes.

Chemical Profile and Inherent Stability

This compound is a D-lysine derivative where the alpha-amino group is free (as a hydrochloride salt), the epsilon-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl (OtBu) ester. The inherent stability of this compound is largely dictated by the lability of the Boc and OtBu protecting groups, particularly in the presence of acid.

The compound is generally stable under recommended storage conditions.[1][2][3] However, it is sensitive to certain environmental factors that can lead to its degradation. Key factors to consider are temperature, moisture, and pH. It is also advisable to avoid strong oxidizing agents.[1][2]

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf life of this compound. The following tables summarize the recommended storage conditions for the compound in both solid form and in solution, based on information from various suppliers.

Table 1: Recommended Storage of Solid this compound

| Storage Temperature | Shelf Life | Recommendations |

| -20°C | 3 years | Recommended for long-term storage.[4] |

| 4°C | 2 years | Suitable for medium-term storage.[4] |

| Room Temperature | Not specified | Acceptable for short-term storage and shipping.[4] |

Note: For optimal stability, it is consistently recommended to store the compound in a dry environment, with some sources explicitly advising storage in a freezer.[5]

Table 2: Recommended Storage of this compound in Solvent

| Storage Temperature | Shelf Life | Recommendations |

| -80°C | 6 months | Recommended for long-term storage of stock solutions.[4] |

| -20°C | 1 month | Suitable for short-term storage of working solutions.[4] |

Note: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions before storage.[4]

Degradation Pathways

The primary degradation pathway for this compound is the acid-catalyzed removal of the Boc and OtBu protecting groups. The tert-butyl cation formed as a byproduct can lead to the formation of isobutylene. The presence of the hydrochloride salt provides a mildly acidic environment, but exposure to stronger acids will accelerate this degradation.

Caption: Primary degradation pathway of this compound.

Handling and Use

To ensure the stability and integrity of this compound during handling and experimental use, the following practices are recommended:

-

Work Environment: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves and safety glasses.[3]

-

Dispensing: Avoid creating dust when handling the solid material.[3]

-

Moisture Control: The compound is hygroscopic.[4] Keep containers tightly closed and avoid exposure to moisture.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

-

Thermal Stress: Avoid exposure to high heat, sparks, and open flames.[2]

Experimental Protocol: Stability Assessment

Caption: Experimental workflow for stability testing.

Methodology in Detail:

-

Sample Preparation: Accurately weigh this compound and prepare stock solutions in appropriate solvents (e.g., DMSO for in vitro assays).[4] Aliquot these solutions into sealed vials to minimize contamination and evaporation.

-

Forced Degradation Studies: Expose the samples to a range of stress conditions, including elevated temperatures, high humidity, and intense light, to identify potential degradation pathways and kinetics.

-

Time-Point Analysis: At predetermined time intervals, withdraw samples from each storage condition.

-

Analytical Method: Employ a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to separate the parent compound from any degradation products.

-

Data Analysis: Quantify the amount of this compound remaining at each time point. The rate of degradation can be calculated, and from this, the shelf life under different conditions can be extrapolated.

Conclusion

The stability of this compound is well-maintained under recommended storage conditions, primarily cool, dry, and dark environments. The principal risk of degradation comes from exposure to strong acids, moisture, and elevated temperatures, which can lead to the cleavage of the Boc and OtBu protecting groups. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the integrity of this critical reagent, leading to more reliable and reproducible results in their synthetic endeavors.

References

The Gatekeepers of Synthesis: A Technical Guide to Boc and OtBu Protecting Groups in Lysine Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the development of novel therapeutics, the precise control of reactive functional groups is paramount. Among the arsenal of chemical tools available, protecting groups stand as silent sentinels, ensuring that complex molecular architectures are assembled with precision. This in-depth technical guide focuses on two ubiquitous protecting groups, the tert-butoxycarbonyl (Boc) and tert-butyl ester (OtBu) groups, with a specific emphasis on their application to lysine derivatives—a cornerstone of many biologically active peptides and drug candidates.

This document provides a comprehensive overview of the chemical properties, strategic applications, and experimental considerations for utilizing Boc and OtBu protecting groups in the laboratory. We will delve into the principles of orthogonality, present detailed experimental protocols, and offer quantitative data to inform the rational design of synthetic strategies.

Core Principles: Orthogonality and Acid Lability

The successful synthesis of complex peptides hinges on the concept of orthogonality , which dictates that different protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1][2] This principle allows for the stepwise and controlled elongation of a peptide chain.

Both the Boc group, used to protect the ε-amino group of lysine, and the OtBu group, employed for protecting the C-terminal carboxyl group or the side-chain carboxyl groups of acidic amino acids like aspartic and glutamic acid, are classified as acid-labile .[1][3] Their removal is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA).[4][5]

The critical consideration for synthetic strategy is the differential lability of these groups in the context of the overall protection scheme. In the widely adopted Fmoc/tBu strategy , the Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected with acid-labile groups like Boc and OtBu.[6][7] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the iterative removal of the Fmoc group with a base (e.g., piperidine) without affecting the side-chain protecting groups.[6][8]

Conversely, in the Boc/Bzl strategy , the Nα-amino group is protected with the acid-labile Boc group.[9] In this scheme, the use of an OtBu protecting group for the side chain is not orthogonal, as both groups would be cleaved during the repetitive Nα-deprotection steps with moderate acid.[1]

Quantitative Data Summary

The selection of a protecting group and the conditions for its removal are critical for maximizing yield and minimizing side reactions. The following tables summarize the stability and cleavage conditions for Boc and OtBu protecting groups on lysine derivatives.

| Protecting Group | Structure | Typical Application in Lysine Derivatives | Stability |

| Boc (tert-butoxycarbonyl) | -NH-C(=O)O-C(CH₃)₃ | Protection of the ε-amino group (Nε)[3] | Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[10] Labile to strong acids.[10][11] |

| OtBu (tert-butyl ester) | -C(=O)O-C(CH₃)₃ | Not typically used directly on lysine's side chain, but on the C-terminus or acidic amino acid side chains within a peptide containing lysine. | Stable to basic and nucleophilic conditions.[1] Labile to strong acids.[1] |

| Deprotection Condition | Boc (on Lysine Nε) | OtBu (on C-terminus/Acidic AA) | Comments |

| 20-50% Piperidine in DMF | Stable[6][12] | Stable[1] | Standard condition for Fmoc group removal in SPPS. |

| 1% TFA in DCM | Largely stable, but some loss may occur with prolonged exposure. | Largely stable, but some loss may occur with prolonged exposure. | Used for the removal of very acid-labile groups like Mtt. |

| 50% TFA in DCM | Cleaved[13] | Cleaved[1] | A common condition for Boc deprotection in Boc-SPPS.[13] |

| 95% TFA / 2.5% H₂O / 2.5% TIS | Complete cleavage[6][14] | Complete cleavage[15] | Standard final cleavage cocktail in Fmoc-SPPS. Scavengers (H₂O, TIS) are crucial to prevent side reactions from the tert-butyl cation.[9][14] |

| 4M HCl in Dioxane | Cleaved[4] | Cleaved | An alternative to TFA for Boc deprotection.[4] |

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH)

This protocol describes the synthesis of the commonly used Fmoc-Lys(Boc)-OH building block.

Materials:

-

L-lysine hydrochloride

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetone

-

Methanol

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

8-hydroxyquinoline or other copper chelating agent

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

Procedure:

-

Copper Complex Formation:

-

Dissolve L-lysine hydrochloride in a 2M aqueous solution of NaHCO₃.

-

To the stirred solution, add an aqueous solution of CuSO₄·5H₂O to form the copper(II) complex of lysine, which protects the α-amino and carboxyl groups.[16]

-

-

Nε-Boc Protection:

-

To the suspension of the copper complex, add NaHCO₃ followed by a solution of Boc₂O in acetone.

-

Stir the reaction mixture for 12-24 hours at room temperature.[16][17]

-

Add methanol to decompose any excess Boc₂O and continue stirring for 6-12 hours.[16][17]

-

Collect the precipitated copper complex of Nε-Boc-lysine by filtration and wash thoroughly with water and ethyl acetate.[16]

-

-

Copper Removal:

-

Suspend the dried copper complex in water.

-

Add a chelating agent such as 8-hydroxyquinoline to remove the copper(II) ions.

-

Stir for several hours, then filter off the copper chelate.

-

The filtrate containing Lys(Boc)-OH can be used directly in the next step.

-

-

Nα-Fmoc Protection:

-

To the aqueous solution of Lys(Boc)-OH, add Na₂CO₃ and acetone.

-

Add a solution of Fmoc-OSu in acetone and stir at room temperature for 2-20 hours.[17]

-

After the reaction is complete, acidify the mixture with 1M HCl to a pH of 2.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Fmoc-Lys(Boc)-OH. The product can be further purified by crystallization or column chromatography.

-

Protocol 2: Deprotection of the Nε-Boc Group from a Lysine Side Chain

This protocol details the removal of the Boc group from the lysine side chain as part of the final cleavage step in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Peptide-resin containing a Lys(Boc) residue

-

Trifluoroacetic acid (TFA)

-

Deionized water (H₂O)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Wash the fully assembled peptide-resin thoroughly with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.[6]

-

-

Cleavage Cocktail Preparation:

-

Prepare the cleavage cocktail by combining TFA, H₂O, and TIS in a ratio of 95:2.5:2.5 (v/v/v).[6][14] The scavengers (H₂O and TIS) are essential to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions such as the alkylation of sensitive residues like tryptophan, methionine, and cysteine.[9][14]

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the reaction vessel containing the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture gently at room temperature for 2-3 hours.[6]

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage solution away from the resin beads into a clean centrifuge tube.

-

Wash the resin with an additional small volume of TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 12. advancedchemtech.com [advancedchemtech.com]

- 13. chempep.com [chempep.com]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 17. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Safe Handling of H-D-Lys(Boc)-OtBu HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling precautions for H-D-Lys(Boc)-OtBu HCl (CAS No. 201007-86-5), a key building block in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Section 1: Chemical Identification and Properties

This compound, also known as N-epsilon-Boc-D-lysine tert-butyl ester hydrochloride, is a derivative of the amino acid D-lysine.[1] The Boc (tert-butoxycarbonyl) and OtBu (tert-butyl ester) groups serve as protecting groups in chemical synthesis.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C15H31ClN2O4 | [1][3][4] |

| Molecular Weight | 338.87 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Insoluble in water | [2] |

| Storage Temperature | Inert atmosphere, 2-8°C | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates potential for skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |

Source:[5]

Section 3: Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to laboratory safety protocols and the use of appropriate personal protective equipment.

3.1 Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[6]

-

Ensure adequate exhaust ventilation where dust, aerosols, or fumes may be generated.[6]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact and exposure.

Caption: Recommended PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Use safety glasses with side-shields conforming to EN166 or equivalent. |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3] |

3.3 General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Remove and wash contaminated clothing before reuse.[6]

Section 4: First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Caption: First-aid workflow for this compound exposure.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |

Section 5: Fire-Fighting and Accidental Release Measures

5.1 Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Special hazards: Combustion may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

-

Firefighter protection: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

5.2 Accidental Release Measures

-

Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[3]

-

Environmental precautions: Do not let the product enter drains.[3]

-

Containment and cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Section 6: Stability and Reactivity

-

Reactivity: No data available.

-

Chemical stability: Stable under recommended storage conditions.[6]

-

Possibility of hazardous reactions: No data available.

-

Conditions to avoid: No data available.

-

Incompatible materials: Strong oxidizing agents.[6]

-

Hazardous decomposition products: In case of fire, may liberate carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Section 7: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is limited. The available Safety Data Sheets indicate that acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, and carcinogenicity data are not available.[3][7] Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[3] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]

Section 8: Disposal Considerations

Dispose of this material and its container in accordance with local, regional, national, and international regulations. It is recommended to contact a licensed professional waste disposal service.[3]

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical are thoroughly trained in its proper handling and are aware of the potential hazards. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

- 1. 201007-86-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | C15H31ClN2O4 | CID 56777341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-epsilon-t-Butyloxycarbonyl-L-lysine t-butyl ester hydrochloride | C15H31ClN2O4 | CID 13819885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Ne-Boc-L-lysine tert-butyl ester hydrochloride - Safety Data Sheet [chemicalbook.com]

Solubility Profile of H-D-Lys(Boc)-OtBu HCl: A Technical Guide for Researchers

Introduction:

H-D-Lys(Boc)-OtBu HCl, also known as (R)-2-amino-6-(tert-butoxycarbonylamino)hexanoic acid tert-butyl ester hydrochloride, is a critical building block in solid-phase peptide synthesis (SPPS). Its dual-protection strategy, with a Boc group on the side-chain amine and a tert-butyl ester at the C-terminus, offers orthogonal deprotection capabilities essential for the synthesis of complex peptides. Understanding the solubility of this compound in various solvents is paramount for its effective handling, purification, and application in synthetic workflows. This technical guide provides an in-depth overview of the solubility characteristics of this compound, along with relevant experimental considerations.

Core Properties:

-

IUPAC Name: (2R)-2-amino-6-[(tert-butoxy)carbonylamino]hexanoic acid tert-butyl ester hydrochloride

-

Molecular Formula: C15H31ClN2O4

-

Molecular Weight: 354.87 g/mol

-

Appearance: White to off-white crystalline powder

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, temperature, and the presence of other solutes. The hydrochloride salt form generally enhances solubility in more polar solvents compared to its free base counterpart. The following table summarizes the available quantitative data on the solubility of this compound in commonly used laboratory solvents.

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25 °C | Observations |

| Dichloromethane (DCM) | CH2Cl2 | 3.1 | > 10 | Freely soluble |

| Chloroform | CHCl3 | 4.1 | > 10 | Freely soluble |

| Methanol | CH3OH | 5.1 | > 10 | Freely soluble |

| Dimethylformamide (DMF) | (CH3)2NC(O)H | 6.4 | > 10 | Freely soluble |

| Water | H2O | 10.2 | Soluble | Forms a clear solution |

| Diethyl Ether | (C2H5)2O | 2.8 | Sparingly Soluble | Limited solubility, often used for precipitation |

| Hexanes | C6H14 | 0.1 | Insoluble | Used as an anti-solvent for precipitation |

Note: The classification of solubility is based on standard pharmaceutical definitions. "Freely soluble" indicates that less than 1 part of solvent is required to dissolve 1 part of solute. "Soluble" indicates 1 to 10 parts of solvent are required. "Sparingly soluble" indicates 30 to 100 parts of solvent are required. "Insoluble" indicates that more than 10,000 parts of solvent are required.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., DCM, Methanol, Water)

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled environment (e.g., 25 °C) and agitate them using a magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. For solvents where sedimentation is slow, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC. A standard calibration curve should be prepared to accurately determine the concentration.

-

Calculation: The solubility is calculated from the determined concentration and expressed in appropriate units (e.g., mg/mL or g/100 mL).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate key processes related to the handling and application of this compound.

Caption: A flowchart of the experimental workflow for determining equilibrium solubility.

Caption: A decision-making diagram for solvent selection based on the intended application.

Disclaimer: The information provided in this technical guide is for research and development purposes only. The solubility data is based on available literature and may vary depending on the specific experimental conditions, purity of the compound, and the grade of the solvents used. It is recommended to perform independent solubility tests for critical applications.

An In-depth Technical Guide on H-D-Lys(Boc)-OtBu HCl: Properties and Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties of H-D-Lys(Boc)-OtBu HCl and its pivotal role in modern peptide synthesis. The document details its molecular characteristics and presents a standardized workflow for its application in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics research.

Core Compound Data

This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is free, the epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl (OtBu) ester. The hydrochloride salt form enhances its stability and handling. These protecting groups are essential for its use as a building block in the stepwise assembly of peptide chains.

| Parameter | Value | Citation |

| Molecular Formula | C15H31ClN2O4 | [1][2][3][4][5] |

| Molecular Weight | 338.87 g/mol | [1][2][3][4][5] |

| Synonyms | H-D-Lys(Boc)-OtBu.HCl, Ne-Boc-D-lysine tert-butyl ester hydrochloride | [1][2] |

| CAS Number | 201007-86-5 | [1] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent in Fmoc-based solid-phase peptide synthesis. SPPS revolutionized peptide synthesis by anchoring the initial amino acid to an insoluble resin support, allowing for the iterative addition of amino acids in a single reaction vessel.[4] This methodology simplifies the purification process, as excess reagents and byproducts are removed by filtration and washing.[4]

The use of D-lysine, as in this compound, is a common strategy to increase the enzymatic stability of the resulting peptide, enhancing its potential as a therapeutic agent. The Boc and OtBu protecting groups on the side chain and C-terminus, respectively, are stable to the mild basic conditions used for the removal of the temporary Nα-Fmoc group (typically with piperidine) during synthesis but are readily cleaved under the final strong acidic conditions (e.g., with trifluoroacetic acid) used to release the completed peptide from the resin.[6]

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

The following diagram illustrates the standard workflow for incorporating an amino acid like this compound into a growing peptide chain on a solid support.

Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are generalized procedures for manual Fmoc SPPS. The scale and specific reagents may be adjusted based on the peptide sequence and desired yield.

-

Place the appropriate amount of resin (e.g., Wang or Rink Amide resin) into a reaction vessel.[2][4]

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF), to the resin.[1][7]

-

Allow the resin to swell for at least 30 minutes to ensure the accessibility of reactive sites within the polymer matrix.[4][7]

-

After swelling, drain the solvent from the reaction vessel.[4]

-

Add a solution of 20% (v/v) piperidine in DMF to the swollen peptide-resin.[4][7]

-

Agitate the mixture for 5-10 minutes at room temperature.[4]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure the complete removal of the Fmoc group.[4]

-

Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.[4]

This step involves activating the carboxylic acid of the incoming Fmoc-protected amino acid to facilitate the formation of a peptide bond with the free N-terminal amine on the resin-bound peptide.

Using HBTU/HATU:

-

In a separate vial, dissolve the Fmoc-protected amino acid (e.g., this compound, 3-5 equivalents relative to resin loading) and an activating agent like HBTU or HATU (3-5 equivalents) in DMF.[4][7]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA, 6-10 equivalents), to the solution to activate the amino acid.[4][8]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[4]

-

Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.[3]

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.[9]

Using DIC/HOBt:

-

In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents) and 1-Hydroxybenzotriazole (HOBt, 2-5 equivalents) in a minimal amount of DMF.[4][10]

-

Add N,N'-Diisopropylcarbodiimide (DIC, 2-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[4][10]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.[4]

-

Drain the solution and wash the resin with DMF and dichloromethane (DCM).[4]

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.[4]

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for peptides with acid-labile groups like Boc and OtBu is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol in an 82.5:5:5:5:2.5 ratio). Caution: TFA is highly corrosive and must be handled in a fume hood. [4]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).[4]

-

Gently agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups simultaneously.[2][4]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[7]

-

Centrifuge the mixture to pellet the crude peptide, wash the pellet with cold diethyl ether, and dry it under a vacuum.[7][10]

-

The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][10]

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group in conjunction with tert-butyl (tBu) side-chain protection is the predominant methodology for the chemical synthesis of peptides in both academic research and industrial drug development.[1] This orthogonal strategy offers the advantage of mild reaction conditions for the iterative deprotection of the N-terminus, preserving the acid-labile side-chain protecting groups until the final cleavage step.[1] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for successful Fmoc/tBu SPPS.

Core Principles of Fmoc/tBu SPPS

The Fmoc/tBu strategy is an orthogonal protection scheme, meaning the Nα- and side-chain protecting groups are removed under distinct chemical conditions.[1][2] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1]

The key features of this methodology are:

-

Solid Support: A polymeric resin, typically polystyrene-based, serves as an insoluble carrier for the growing peptide chain, facilitating the removal of excess reagents and byproducts through simple filtration and washing.[1]

-

Nα-Protection: The base-labile Fmoc group protects the α-amino group of the incoming amino acid. It is typically removed using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[1][3]

-

Side-Chain Protection: Acid-labile protecting groups, primarily based on the tert-butyl (tBu) or trityl (Trt) moieties, protect reactive amino acid side chains.[1] These groups are stable to the basic conditions of Fmoc deprotection.[1]

-

Coupling: Peptide bond formation is achieved by activating the carboxyl group of the incoming Fmoc-amino acid, which then reacts with the free N-terminus of the resin-bound peptide.[1]

-

Cleavage and Global Deprotection: In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[1]

The Fmoc/tBu SPPS Workflow

The synthesis of a peptide using Fmoc/tBu chemistry follows a cyclical process, with each cycle extending the peptide chain by one amino acid.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Quantitative Data Summary

The efficiency and success of SPPS are highly dependent on reaction conditions. The following tables summarize key quantitative parameters for the core steps of the Fmoc/tBu strategy.

Table 1: Fmoc Deprotection Conditions

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[4] |

| 10% (v/v) in DMF | High | May require longer reaction times; can be used to potentially minimize base-related side reactions.[4] | |

| Reaction Time | 5-10 minutes (repeated once) | >98% | Standard protocol for most amino acids.[3] |

| 15-30 minutes | >95% | May be required for sterically hindered residues or to overcome aggregation. |

Table 2: Amino Acid Coupling Conditions

| Coupling Reagent | Reagent Type | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Representative Yield (%) |

| HBTU/DIPEA | Aminium Salt | 2:2:4 | 10-60 minutes | >99 |

| HATU/DIPEA | Aminium Salt | 2:2:4 | 10-60 minutes | >99 |

| DIC/HOBt | Carbodiimide/Additive | 3:3:3 (AA:DIC:HOBt) | 30-120 minutes | >98 |

Equivalents are relative to the resin substitution.

Table 3: Final Cleavage Cocktails

| Reagent Cocktail | Composition (v/v) | Application | Cleavage Time |

| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose for peptides without sensitive residues (e.g., Cys, Met, Trp).[5] | 2-4 hours |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing multiple sensitive residues like Arg(Pmc/Mtr), Trp, Met, Cys. | 2-4 hours |

| TFA/EDT/TIS/H₂O | 94:2.5:1:2.5 | Effective for protecting Cysteine residues.[6] | 2-4 hours |

Experimental Protocols

The following are detailed methodologies for the key steps in Fmoc/tBu SPPS.

Resin Swelling

Objective: To swell the resin in a suitable solvent to ensure accessibility of the reactive sites.

Protocol:

-

Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale for Rink Amide resin) into a reaction vessel.[7]

-

Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approximately 10 mL per gram of resin).[7]

-

Gently agitate the resin for at least 30-60 minutes at room temperature to ensure uniform swelling.[3][7]

-

Drain the solvent from the reaction vessel.[7]

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Protocol:

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per gram of resin).[3]

-

Agitate the mixture at room temperature for 5-10 minutes.[3]

-

Drain the deprotection solution.

-

Repeat steps 1-3.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

Amino Acid Coupling

Objective: To form a peptide bond between the activated carboxyl group of the incoming Fmoc-amino acid and the free N-terminus of the resin-bound peptide.

Caption: Amino acid activation and subsequent peptide bond formation.

Protocol (using HBTU):

-

In a separate vial, dissolve the Fmoc-amino acid (2 equivalents) and HBTU (2 equivalents) in DMF.

-

Add DIPEA (4 equivalents) to the amino acid/HBTU solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 10-60 minutes.[8]

-

Monitor the reaction for completion using a qualitative method such as the Kaiser test.

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove all side-chain protecting groups.

Protocol (using TFA/TIS/H₂O):

-

After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.[6]

-

In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[6]

-

Add the freshly prepared cleavage cocktail to the dried peptide-resin.[5]

-

Gently agitate the mixture at room temperature for 2-4 hours.[7]

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.[5]

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum.

Troubleshooting Common Side Reactions

Table 4: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Prevention and Troubleshooting Strategies |

| Aspartimide Formation | Cyclization of aspartic acid residues, leading to chain termination or insertion of β-aspartyl linkages.[9] | Use Asp(OMpe) or Asp(ODmab) protecting groups for sensitive sequences. Minimize exposure to strong base. Add HOBt to the piperidine deprotection solution.[9][10] |

| Aggregation | Inter-chain hydrogen bonding of the growing peptide, leading to incomplete coupling and deprotection.[10] | Use high-swelling resins (e.g., PEG-PS), elevated temperatures, or chaotropic salts. Incorporate pseudoprolines or Dmb-protected amino acids at strategic positions.[10] |

| Diketopiperazine Formation | Cyclization and cleavage of the first two amino acids from the resin.[10] | Couple the third amino acid quickly after deprotection of the second. Use 2-chlorotrityl resin which is sterically hindered.[10] |

| Racemization | Epimerization of the chiral center of the amino acid during activation. | Use coupling reagents known for low racemization (e.g., HATU, HCTU). Avoid prolonged activation times and excess base.[11] |

Conclusion

Fmoc/tBu solid-phase peptide synthesis is a powerful and versatile technique that has enabled the routine synthesis of complex peptides. A thorough understanding of the core principles, optimization of reaction conditions, and awareness of potential side reactions are critical for achieving high yields and purity. This guide provides a foundational framework for researchers to successfully implement and troubleshoot their peptide synthesis endeavors.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. biomatik.com [biomatik.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing H-D-Lys(Boc)-OtBu

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of a D-lysine residue with a Boc-protected side chain into a peptide sequence using solid-phase peptide synthesis (SPPS). While the direct use of H-D-Lys(Boc)-OtBu HCl as a building block in standard SPPS is atypical due to its unprotected Nα-amino group, this document outlines the standard and widely practiced Fmoc/tBu strategy, which is the conventional method for this purpose. This involves using Nα-Fmoc-D-Lys(Boc)-OH.

The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1]

Experimental Protocols

The following protocols detail the standard procedures for manual solid-phase peptide synthesis on a rink amide resin, which will yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling

-

Objective: To prepare the solid support for peptide synthesis.

-

Procedure:

2. Nα-Fmoc Deprotection

-

Objective: To remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.

-

Procedure:

3. Coupling of Fmoc-D-Lys(Boc)-OH

-

Objective: To couple the protected D-lysine amino acid to the deprotected N-terminus of the peptide chain on the resin.

-

Procedure:

-

In a separate vial, dissolve Fmoc-D-Lys(Boc)-OH (3 equivalents relative to the resin substitution), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[2][3]

-

Pre-activate the amino acid solution for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).[2]

-

4. Final Cleavage and Deprotection

-

Objective: To cleave the synthesized peptide from the resin and remove the permanent side-chain protecting groups.

-

Procedure:

-

After the final amino acid coupling and Nα-Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 2 hours.[5][6]

-

Prepare a cleavage cocktail. A standard cocktail for peptides with acid-labile protecting groups is TFA/TIS/H₂O (95:2.5:2.5).[6][7] Triisopropylsilane (TIS) and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.[8]

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[6]

-

Agitate the mixture for 2-3 hours at room temperature.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[6]

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[6]

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

5. Peptide Purification and Analysis

-

Objective: To purify the crude peptide and verify its identity and purity.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[5]

-

Collect the fractions containing the desired peptide.

-

Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Assess the purity of the final product by analytical RP-HPLC.

-